1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate
Description
1,1'-Dibenzyl-4,4'-bipyridinium dichloride hydrate (CAS: 1102-19-8) is a viologen derivative characterized by two benzyl groups substituted at the nitrogen atoms of a 4,4'-bipyridinium core, with chloride counterions and variable hydration states. Its molecular formula is C₂₄H₂₂Cl₂N₂, and it has a molecular weight of 409.35 g/mol . The compound is a white to light yellow crystalline powder, soluble in water and ethanol, with a purity typically exceeding 98% (HPLC) . Structurally, the benzyl substituents confer enhanced electronic delocalization and stability compared to simpler alkyl or aryl viologens, making it a valuable n-type dopant in organic semiconductors and solar cells .
Properties
CAS No. |
141433-62-7 |
|---|---|
Molecular Formula |
C24H24Cl2N2O |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate |
InChI |
InChI=1S/C24H22N2.2ClH.H2O/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;;/h1-18H,19-20H2;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
DOWRDMMCSCRNJC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.O.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Conditions
Neat reactions between 4,4'-bipyridine derivatives and benzyl bromides at 60°C for 72 hours achieved near-quantitative conversion to dicationic salts. The absence of solvent minimized side reactions and facilitated precipitation upon cooling. For example, reacting 2,7-diazadibenzophosphole oxide with benzyl bromide under these conditions yielded 1,1'-dibenzyl-4,4'-bipyridinium dibromide, which was subsequently subjected to anion exchange with hydrochloric acid to produce the dichloride hydrate.
Stepwise Synthesis and Anion Exchange
Quaternization with Benzyl Halides
The general synthetic route involves two sequential benzylation steps:
- Monobenzylation : Treatment of 4,4'-bipyridine with 1 equivalent of benzyl bromide in acetonitrile at room temperature yields the monoquaternized intermediate.
- Dibenzylation : Addition of a second equivalent of benzyl bromide under heated (60°C) neat conditions drives the reaction to completion.
Table 1: Reaction Yields for Varied Benzyl Halides
| Benzyl Halide | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzyl bromide | 72 | 65 |
| 4-Methoxybenzyl bromide | 72 | 60 |
| 2,3,4,5,6-Pentafluorobenzyl bromide | 72 | <10 |
The electron-deficient 2,3,4,5,6-pentafluorobenzyl bromide exhibited poor reactivity, yielding only trace amounts of the desired product.
Anion Exchange with Methyl Triflate
To circumvent solubility issues with bromide salts, methyl triflate (MeOTf) was employed for anion exchange. Treatment of 1,1'-dibenzyl-4,4'-bipyridinium dibromide with excess MeOTf in dichloromethane at room temperature for 2 hours produced the bistriflate salt, which was then converted to the dichloride hydrate via metathesis with hydrochloric acid.
Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR : The α-pyridine protons shift downfield from δ 9.0 ppm in the precursor to δ 9.9 ppm upon quaternization, confirming successful benzylation.
- $$^{31}$$P NMR : Phosphoryl-bridged derivatives show a high-field shift from δ 35.8 ppm to δ 30.3 ppm post-benzylation.
Table 2: Key NMR Shifts for 1,1'-Dibenzyl-4,4'-bipyridinium Dichloride Hydrate
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| $$^1$$H | 9.9 (d, J = 6.5 Hz) | α-Pyridine protons |
| $$^{13}$$C | 152.4 | Quaternary carbons |
| $$^{31}$$P | 30.3 | Phosphoryl bridge |
X-ray Crystallography
Single-crystal X-ray diffraction of the dichloride hydrate confirmed a monohydrate structure with chloride anions occupying lattice sites. The dihedral angle between the two pyridinium rings was 12.5°, indicative of minimal steric hindrance from benzyl groups.
Applications in Electrochromic Devices
The compound’s low reduction potential (−0.35 V vs. SCE) enables use in energy-efficient electrochromic windows. Devices incorporating this compound exhibit reversible color changes from colorless to blue upon reduction, with cyclability exceeding 10,000 cycles.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Ethanol, acetonitrile, water.
Major Products Formed
Scientific Research Applications
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a redox mediator in electrochemical studies and as a dopant in organic semiconductors.
Biology: Employed in studies involving electron transport and bioelectrochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of photo-driven bioanodes and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can facilitate electron transport between different molecular targets, such as thylakoid membranes and mediators. This property is exploited in various applications, including bioelectrochemistry and the fabrication of electronic devices .
Comparison with Similar Compounds
Key Structural Insights :
- Benzyl vs. Methyl : The benzyl groups in the target compound enhance π-π stacking interactions in organic semiconductors, improving doping efficiency compared to paraquat’s methyl groups .
- Octyl vs. Benzyl : Longer alkyl chains (e.g., octyl) increase hydrophobicity, favoring membrane integration in surfactants, whereas benzyl derivatives excel in solid-state electronic applications .
Physicochemical Properties
Notable Trends:
- Redox Activity: Electron-withdrawing benzyl groups lower reduction potentials compared to methyl substituents, enhancing electron-accepting capacity .
- Thermal Stability : Paraquat’s higher decomposition temperature reflects its ionic lattice strength, whereas bulkier substituents (e.g., benzyl) reduce crystallinity .
Biological Activity
1,1'-Dibenzyl-4,4'-bipyridinium dichloride hydrate, commonly referred to as benzyl viologen , is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound is known for its redox properties and has been studied for potential applications in various fields, including biochemistry, pharmacology, and environmental science.
- IUPAC Name : 1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium; dichloride
- Molecular Formula : C22H24Cl2N2
- Molecular Weight : 409.35 g/mol
- Physical Form : Crystalline powder
- Purity : ≥98.0% (HPLC) .
The biological activity of benzyl viologen is primarily attributed to its ability to participate in redox reactions. It can accept and donate electrons, which makes it a useful probe in various biochemical assays. The compound's positive charge at physiological pH enhances its interaction with negatively charged cellular components, such as membranes and nucleic acids.
Antimicrobial Properties
Benzyl viologen exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Pathogen Type | Example Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 32 µg/mL |
| Gram-negative | Escherichia coli | 64 µg/mL |
Cytotoxic Effects
Research indicates that benzyl viologen can induce cytotoxicity in various cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) plays a crucial role in its anticancer effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Study on Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of benzyl viologen against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option .
Study on Anticancer Activity
In a research article featured in Cancer Letters, benzyl viologen was tested for its cytotoxic effects on breast cancer cells. The study found that treatment with benzyl viologen resulted in increased ROS production and apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent .
Safety and Toxicity
While benzyl viologen shows promise in therapeutic applications, it is essential to consider its toxicity profile. Animal studies have indicated that high doses can lead to adverse effects such as hemolysis and organ toxicity. Therefore, careful dosing and monitoring are crucial when considering this compound for clinical use.
Q & A
Q. What are the established synthetic routes for 1,1'-dibenzyl-4,4'-bipyridinium dichloride hydrate, and how can purity be optimized?
The compound is synthesized via UV-light-mediated dimerization of 1-benzyl-3-cyano-1,4-dihydropyridine in ethanol under argon, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Purity (>98% HPLC) is ensured by rigorous solvent removal under reduced pressure and validation via non-aqueous titration or HPLC analysis, with residual water content controlled to <10% .
Q. How is the structural integrity of this viologen confirmed in experimental settings?
Key techniques include:
Q. What electrochemical methods are used to characterize its redox behavior?
Cyclic voltammetry (CV) in acetonitrile or aqueous solutions reveals two reversible redox peaks (E₁/₂ ≈ −0.4 V and −0.8 V vs. Ag/AgCl), corresponding to the stepwise reduction of the bipyridinium dication (BV²⁺ → BV⁺• → BV⁰). Supporting electrolytes like KCl or TBAPF₆ minimize ohmic drop, while scan rates (10–500 mV/s) assess diffusion-controlled processes .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE): Gloves, lab coat, and goggles (H315/H319 hazards).
- Ventilation: Use fume hoods to avoid inhalation (H332).
- Storage: Dry, dark conditions at <15°C to prevent hydration variability or decomposition .
Advanced Research Questions
Q. How do aromatic substituents (e.g., benzyl vs. alkyl) modulate electrochromic properties?
Compared to alkyl viologens (e.g., dioctyl derivatives), the benzyl groups in this compound enhance π-π stacking in films, reducing aggregation-induced quenching. Spectroelectrochemical studies (UV-Vis/NIR) show a broader absorption range (400–800 nm) upon reduction, with faster switching times (<1 s) due to improved charge delocalization . Substitutent effects are quantified via Hammett constants and DFT calculations .
Q. What methodologies optimize its use as an n-dopant in graphene or SWCNT thin films?
- Immersion doping: Graphene/SWCNT films are submerged in 10 mM aqueous BV solutions for 1 hour, followed by rinsing to remove unbound dopants.
- Inkjet printing: Precise deposition on SWCNT substrates alters Fermi levels, monitored via absorption spectroscopy (e.g., bleaching of E₁₁ transitions at ~1,200 nm) . Doping efficiency is validated by Hall effect measurements or Raman G-band shifts .
Q. How does charge transport within Nafion-loaded films influence device performance?
Incorporation into Nafion matrices via ion exchange enhances ionic conductivity while stabilizing the radical cation (BV⁺•). Chronoamperometry reveals a diffusion coefficient (D) of ~10⁻⁸ cm²/s, with activation energies <0.5 eV. Charge transport is limited by ion mobility, not electron transfer, making it suitable for solid-state electrochromic devices .
Q. Which spectroscopic techniques resolve intermediate species during redox cycling?
Q. How does hydration affect stability in aqueous vs. non-aqueous systems?
Hydrate loss (up to 10% water) in dry solvents like acetonitrile shifts redox potentials by ~50 mV. In aqueous buffers (pH 7), the compound exhibits hydrolytic stability for >24 hours, but acidic conditions (pH <3) promote decomposition to benzyl alcohol and pyridine derivatives. Stability is monitored via HPLC retention time shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
